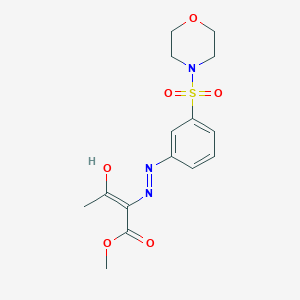
(E)-methyl 2-(2-(3-(morpholinosulfonyl)phenyl)hydrazono)-3-oxobutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-methyl 2-(2-(3-(morpholinosulfonyl)phenyl)hydrazono)-3-oxobutanoate is a complex organic compound that features a morpholinosulfonyl group attached to a phenyl ring, which is further connected to a hydrazono group and an oxobutanoate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-methyl 2-(2-(3-(morpholinosulfonyl)phenyl)hydrazono)-3-oxobutanoate typically involves a multi-step process. One common approach is to start with the preparation of the hydrazono intermediate, which is then reacted with the appropriate sulfonyl chloride to introduce the morpholinosulfonyl group. The final step involves the esterification of the oxobutanoate moiety.
Preparation of Hydrazono Intermediate: The hydrazono intermediate can be synthesized by reacting a phenylhydrazine derivative with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of Morpholinosulfonyl Group: The hydrazono intermediate is then treated with morpholinosulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonylated product.
Esterification: The final step involves the esterification of the oxobutanoate moiety using methanol and a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(E)-methyl 2-(2-(3-(morpholinosulfonyl)phenyl)hydrazono)-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted sulfonyl derivatives.
科学研究应用
Chemistry
In chemistry, (E)-methyl 2-(2-(3-(morpholinosulfonyl)phenyl)hydrazono)-3-oxobutanoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its hydrazono group can form stable complexes with metal ions, which can be utilized in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it versatile for material science applications.
作用机制
The mechanism of action of (E)-methyl 2-(2-(3-(morpholinosulfonyl)phenyl)hydrazono)-3-oxobutanoate involves its interaction with specific molecular targets. The hydrazono group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The morpholinosulfonyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
相似化合物的比较
Similar Compounds
- (E)-methyl 2-(2-(3-(morpholinosulfonyl)phenyl)hydrazono)-3-oxopropanoate
- (E)-ethyl 2-(2-(3-(morpholinosulfonyl)phenyl)hydrazono)-3-oxobutanoate
- (E)-methyl 2-(2-(3-(piperidinosulfonyl)phenyl)hydrazono)-3-oxobutanoate
Uniqueness
(E)-methyl 2-(2-(3-(morpholinosulfonyl)phenyl)hydrazono)-3-oxobutanoate is unique due to the presence of the morpholinosulfonyl group, which imparts specific chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it distinct from similar compounds with different sulfonyl groups.
属性
IUPAC Name |
methyl (Z)-3-hydroxy-2-[(3-morpholin-4-ylsulfonylphenyl)diazenyl]but-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O6S/c1-11(19)14(15(20)23-2)17-16-12-4-3-5-13(10-12)25(21,22)18-6-8-24-9-7-18/h3-5,10,19H,6-9H2,1-2H3/b14-11-,17-16? |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZSFAOOBVXCRS-NRJQLOSLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C(=O)OC)N=NC1=CC(=CC=C1)S(=O)(=O)N2CCOCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(\C(=O)OC)/N=NC1=CC(=CC=C1)S(=O)(=O)N2CCOCC2)/O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













